molecular formula C10H7BrN2O4 B1449499 Ethyl 2-bromo-6-cyano-4-nitrobenzoate CAS No. 1805597-63-0

Ethyl 2-bromo-6-cyano-4-nitrobenzoate

Cat. No.: B1449499
CAS No.: 1805597-63-0
M. Wt: 299.08 g/mol
InChI Key: PTOSFUOAQMLZFQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-4-nitrobenzoate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-cyano-4-nitrobenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an ethyl benzoate derivative, followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of ethyl 2-azido-6-cyano-4-nitrobenzoate.

    Reduction: Formation of ethyl 2-bromo-6-cyano-4-aminobenzoate.

    Oxidation: Formation of ethyl 2-bromo-6-carboxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-4-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-4-nitrobenzoate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in certain conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, making this compound a versatile tool in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-4-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-cyano-6-nitrobenzoate: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

    Ethyl 2-chloro-6-cyano-4-nitrobenzoate: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    Ethyl 2-bromo-6-cyano-4-aminobenzoate:

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)3-7(13(15)16)4-8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSFUOAQMLZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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